![molecular formula C15H35NO3Si B14680194 n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine CAS No. 35501-23-6](/img/structure/B14680194.png)
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine: is an organic compound with the molecular formula C15H35NO3Si. It is a liquid at room temperature, with a melting point of -132.5°C and a boiling point of 248.2°C . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine typically involves a two-step process:
-
Preparation of Chloromethyl Triethoxysilane:
- Sodium ethoxide is dissolved in an organic solvent.
- The sodium ethoxide solution is added dropwise to chloromethyl trichlorosilane.
- The reaction is allowed to proceed at room temperature.
- Ethanol and insoluble substances are removed by distillation to obtain chloromethyl triethoxysilane.
-
Reaction with Organic Amine:
- Organic amine is heated under nitrogen protection until boiling.
- Chloromethyl triethoxysilane is added dropwise.
- The reaction mixture is maintained at 70-200°C for 1-8 hours.
- The reactant is filtered to remove generated salts.
- The product is collected by distillation under reduced pressure .
Industrial Production Methods:
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine undergoes several types of chemical reactions, including:
Alkylation: The compound can participate in alkylation reactions, where an alkyl group is transferred to the nitrogen atom.
Acylation: It can undergo acylation reactions, forming amides.
Condensation with Carbonyls: The compound can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Alkyl Halides: For alkylation reactions.
Acyl Chlorides: For acylation reactions.
Major Products Formed:
Alkylated Amines: Formed through alkylation.
Amides: Formed through acylation.
Wissenschaftliche Forschungsanwendungen
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine involves its interaction with molecular targets through its amine and silane functional groups. These interactions can lead to the formation of stable complexes with metal ions or other reactive species, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
n-Butylamine: An isomeric amine with similar reactivity but different structural properties.
n-Butylmethylamine: Another related compound with distinct applications.
N-tert-Butylmethylamine: Used in the preparation of various organic compounds
Uniqueness:
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine is unique due to its combination of amine and silane functional groups, which provide it with distinctive reactivity and applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
35501-23-6 |
|---|---|
Molekularformel |
C15H35NO3Si |
Molekulargewicht |
305.53 g/mol |
IUPAC-Name |
N-butyl-N-(triethoxysilylmethyl)butan-1-amine |
InChI |
InChI=1S/C15H35NO3Si/c1-6-11-13-16(14-12-7-2)15-20(17-8-3,18-9-4)19-10-5/h6-15H2,1-5H3 |
InChI-Schlüssel |
BWYLUCQZPVGWLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


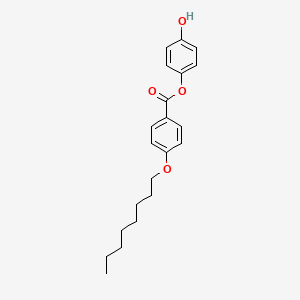
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
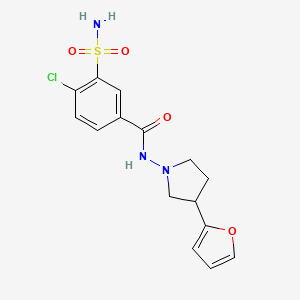
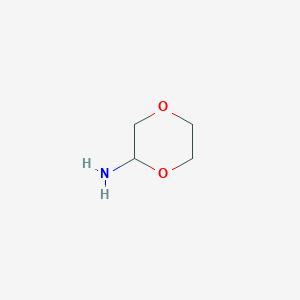
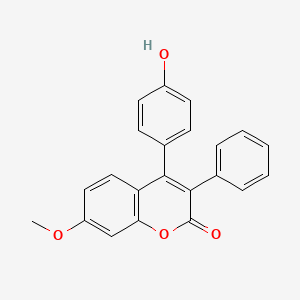
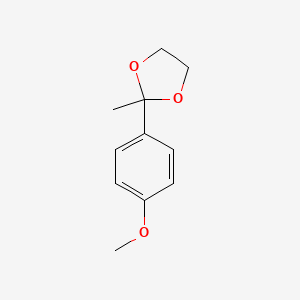
![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)
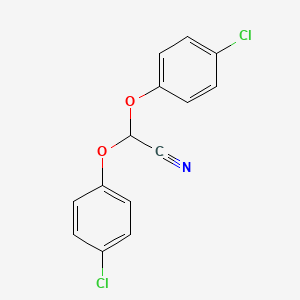
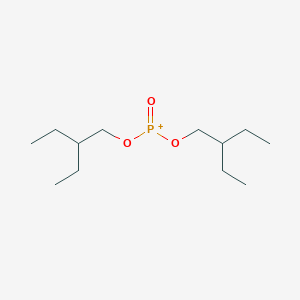
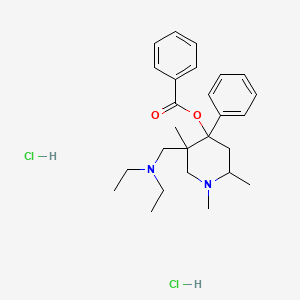
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)



